molecular formula C8H15NO2 B15071910 (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid CAS No. 255883-27-3

(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid

Cat. No.: B15071910
CAS No.: 255883-27-3
M. Wt: 157.21 g/mol
InChI Key: OFLVIXDROQMQQM-COBSHVIPSA-N
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Description

(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid: is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for azetidines often involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert azetidines into their corresponding amines.

    Substitution: Azetidines can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: Azetidines are used as building blocks in organic synthesis due to their strained ring structure, which makes them highly reactive and versatile intermediates .

Biology: In biological research, azetidines are studied for their potential as enzyme inhibitors and receptor modulators. Their unique structure allows them to interact with biological targets in specific ways.

Medicine: Azetidines have shown promise in medicinal chemistry as potential drug candidates. They are being investigated for their ability to modulate various biological pathways and for their potential therapeutic effects .

Industry: In the industrial sector, azetidines are used in the synthesis of polymers and other advanced materials. Their reactivity and structural properties make them valuable components in material science .

Mechanism of Action

The mechanism of action of (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a butan-2-yl group. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other azetidine derivatives and similar compounds.

Properties

CAS No.

255883-27-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R)-1-butan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m1/s1

InChI Key

OFLVIXDROQMQQM-COBSHVIPSA-N

Isomeric SMILES

CCC(C)N1CC[C@@H]1C(=O)O

Canonical SMILES

CCC(C)N1CCC1C(=O)O

Origin of Product

United States

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